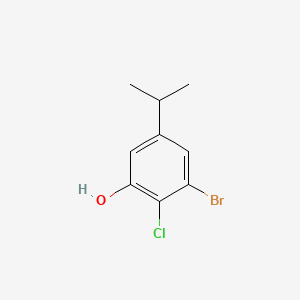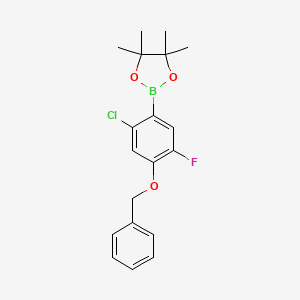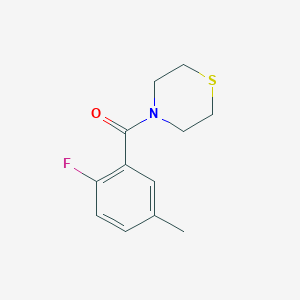
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone is an organic compound characterized by a unique molecular structure. It is a white to light yellow solid with specific physical and chemical properties
Métodos De Preparación
The synthesis of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves several steps. One common method includes the reaction of 2-fluoro-5-methylphenyl isocyanate with thiomorpholine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
2-Fluoro-5-methylphenyl isocyanate: This compound shares a similar fluorinated aromatic structure but differs in its functional groups.
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: This compound has a similar thiomorpholino group but different substituents on the aromatic ring.
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Another related compound with variations in the substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C12H14FNOS |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(2-fluoro-5-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
ATNGCWZMMRNSTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(=O)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




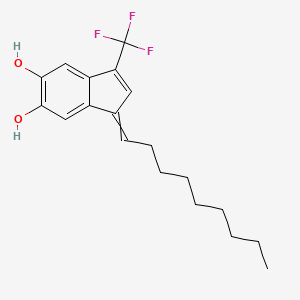
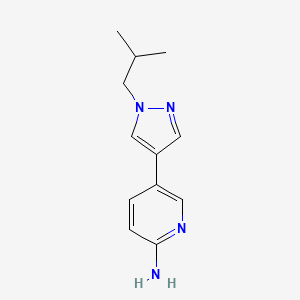

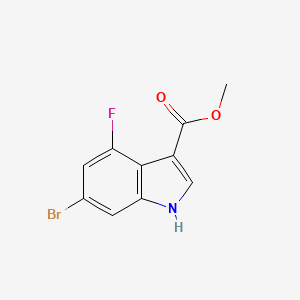
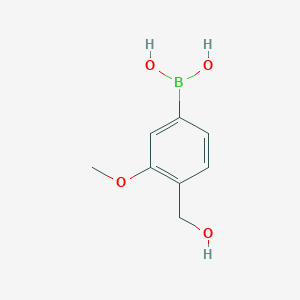
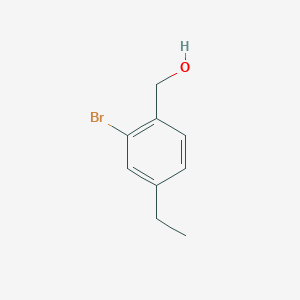
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)

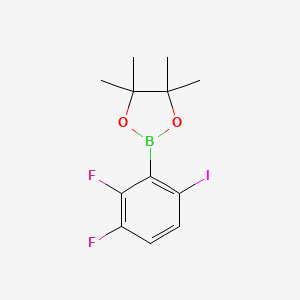
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
